Cas no 126535-26-0 (Methyl 2-(chlorosulfonyl)-3-methylbenzoate)
Methyl 2-(chlorosulfonyl)-3-methylbenzoate Chemical and Physical Properties
Names and Identifiers
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- Methyl 2-(chlorosulfonyl)-3-methylbenzoate
- 2-(chlorosulfonyl)-3-methyl-Benzoic acid methyl ester
- 2-Methyl-6-Methoxycarbonyl Benzenesulfonyl Chloride
- 3-methyl-2-sulfuryl chloromethyl benzenecarboxylate
- Benzoicacid, 2-(chlorosulfonyl)-3-methyl-, methyl ester
- methyl 2-chlorosulfonyl-3-methylbenzoate
- 2-chlorosulfonyl-3-methyl-benzoic acid methyl ester
- 2-methoxycarbonyl-6-methyl-benzenesulphonyl chloride
- 2-(CHLOROSULFONYL)-3-METHYLBENZOIC ACID METHYL ESTER
- Benzoic acid, 2-(chlorosulfonyl)-3-methyl-, methyl ester
- AK141663
- YZNFOAXNTIGWQG-UHFFFAOYSA-N
- EBD47738
- AX8281817
- BENZOICAC
- J-005394
- 126535-26-0
- AKOS006221165
- MFCD09030584
- SCHEMBL744628
- FT-0713317
- C72109
- CS-0153703
- EN300-272533
- DS-7297
- SY116710
- AMY22346
- DTXSID00888926
- Methyl2-(chlorosulfonyl)-3-methylbenzoate
- DTXCID701028197
- DA-19413
-
- MDL: MFCD09030584
- Inchi: 1S/C9H9ClO4S/c1-6-4-3-5-7(9(11)14-2)8(6)15(10,12)13/h3-5H,1-2H3
- InChI Key: YZNFOAXNTIGWQG-UHFFFAOYSA-N
- SMILES: ClS(C1C(C(=O)OC)=CC=CC=1C)(=O)=O
Computed Properties
- Exact Mass: 247.99100
- Monoisotopic Mass: 247.9910076g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 333
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 68.8
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.2
Experimental Properties
- Density: 1.379
- PSA: 68.82000
- LogP: 2.78990
Methyl 2-(chlorosulfonyl)-3-methylbenzoate Customs Data
- HS CODE:2916399090
- Customs Data:
China Customs Code:
2916399090Overview:
2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Summary:
2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
Methyl 2-(chlorosulfonyl)-3-methylbenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019092785-250mg |
Methyl 2-(chlorosulfonyl)-3-methylbenzoate |
126535-26-0 | 97% | 250mg |
151.20 USD | 2021-06-17 | |
| Alichem | A019092785-1g |
Methyl 2-(chlorosulfonyl)-3-methylbenzoate |
126535-26-0 | 97% | 1g |
378.00 USD | 2021-06-17 | |
| TRC | M340400-1g |
Methyl 2-(chlorosulfonyl)-3-methylbenzoate |
126535-26-0 | 1g |
$161.00 | 2023-05-17 | ||
| TRC | M340400-5g |
Methyl 2-(chlorosulfonyl)-3-methylbenzoate |
126535-26-0 | 5g |
$ 800.00 | 2023-09-07 | ||
| TRC | M340400-10g |
Methyl 2-(chlorosulfonyl)-3-methylbenzoate |
126535-26-0 | 10g |
$1303.00 | 2023-05-17 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GL965-1g |
Methyl 2-(chlorosulfonyl)-3-methylbenzoate |
126535-26-0 | 97% | 1g |
102.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GL965-50mg |
Methyl 2-(chlorosulfonyl)-3-methylbenzoate |
126535-26-0 | 97% | 50mg |
94CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GL965-250mg |
Methyl 2-(chlorosulfonyl)-3-methylbenzoate |
126535-26-0 | 97% | 250mg |
275CNY | 2021-05-08 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M39920-250mg |
Methyl 2-(chlorosulfonyl)-3-methylbenzoate |
126535-26-0 | 97% | 250mg |
¥34.0 | 2022-04-27 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M39920-5g |
Methyl 2-(chlorosulfonyl)-3-methylbenzoate |
126535-26-0 | 97% | 5g |
¥252.0 | 2022-04-27 |
Methyl 2-(chlorosulfonyl)-3-methylbenzoate Suppliers
Methyl 2-(chlorosulfonyl)-3-methylbenzoate Related Literature
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
Additional information on Methyl 2-(chlorosulfonyl)-3-methylbenzoate
Methyl 2-(chlorosulfonyl)-3-methylbenzoate: A Comprehensive Overview
Methyl 2-(chlorosulfonyl)-3-methylbenzoate, with the CAS number 126535-26-0, is a highly specialized organic compound that has garnered significant attention in the fields of organic synthesis and materials science. This compound is notable for its unique structural features, which include a methyl group attached to a benzoate moiety, further substituted with a chlorosulfonyl group at the 2-position and a methyl group at the 3-position. The combination of these functional groups imparts distinctive chemical properties, making it a valuable intermediate in various synthetic processes.
Recent studies have highlighted the potential of Methyl 2-(chlorosulfonyl)-3-methylbenzoate in advanced materials development. Researchers have explored its role in the synthesis of sulfonyl-containing polymers, which exhibit exceptional thermal stability and mechanical strength. These polymers are being considered for applications in high-performance electronics and aerospace industries, where durability under extreme conditions is paramount. The chlorosulfonyl group in the molecule plays a crucial role in these applications by enhancing the polymer's resistance to thermal degradation.
In addition to its role in polymer chemistry, Methyl 2-(chlorosulfonyl)-3-methylbenzoate has also been investigated for its potential in pharmaceutical intermediates. The benzoate moiety serves as a versatile platform for further functionalization, enabling the creation of bioactive molecules with tailored pharmacological properties. Recent findings suggest that derivatives of this compound may exhibit promising anti-inflammatory and antioxidant activities, opening new avenues for drug discovery.
The synthesis of Methyl 2-(chlorosulfonyl)-3-methylbenzoate involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the chlorosulfonation of methyl benzoate derivatives, followed by selective methylation to achieve the desired substitution pattern. The reaction conditions are carefully optimized to ensure high yields and purity, which are critical for downstream applications.
From an environmental standpoint, researchers have been exploring greener synthesis routes for Methyl 2-(chlorosulfonyl)-3-methylbenzoate. By utilizing biodegradable solvents and enzymatic catalysts, the production process can be made more sustainable. These advancements not only reduce the environmental footprint but also align with global efforts to promote eco-friendly chemical manufacturing.
In conclusion, Methyl 2-(chlorosulfonyl)-3-methylbenzoate stands as a testament to the ingenuity of modern organic chemistry. Its versatility across multiple disciplines underscores its importance as a key intermediate in contemporary chemical research. As ongoing studies continue to uncover new applications and improve synthesis methods, this compound is poised to play an even greater role in shaping future technological advancements.
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